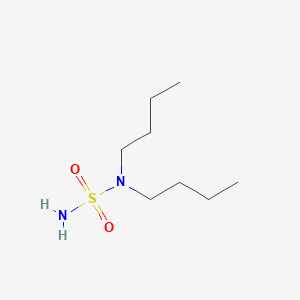

(Dibutylsulfamoyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of amines like (Dibutylsulfamoyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of an aldehyde or ketone with a primary or secondary amine .Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The molecular formula of (Dibutylsulfamoyl)amine is C8H20N2O2S .Chemical Reactions Analysis

Amines, including (Dibutylsulfamoyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Amines, including (Dibutylsulfamoyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The nitrogen atom in amines is sp3 hybridized, leading to a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .科学的研究の応用

Reductive Amination Catalysis (Dibutylsulfamoyl)amine is involved in the catalysis of reductive amination processes. A study by Apodaca and Xiao (2001) demonstrates the use of phenylsilane as a reductant and dibutyltin dichloride as a catalyst for the direct reductive amination of aldehydes and ketones, indicating potential applications in organic synthesis (Apodaca & Xiao, 2001).

Synthesis of Biobased Amines (Dibutylsulfamoyl)amine plays a role in the synthesis of biobased amines, which are crucial in the chemical industry for the production of various polymers. Research by Froidevaux et al. (2016) highlights its use as a building block in material chemistry, particularly in the creation of biobased polymers (Froidevaux et al., 2016).

Applications in Epoxy Vitrimers The compound finds application in the field of epoxy vitrimers, where it is used to generate covalently bonded tertiary amines. Altuna et al. (2019) explored its use in creating materials with potential advantages in terms of reactivity and stability (Altuna et al., 2019).

SO2-binding Organic Liquid N,N-Dibutylundecanolamine, a related compound, can chemically bind SO2 to form a zwitterionic liquid, as found by Heldebrant et al. (2010). This suggests potential applications in flue gas desulfurization (Heldebrant et al., 2010).

Biomass-based Alcohol Amination The amination of biomass-based alcohols using (Dibutylsulfamoyl)amine-related processes is an area of interest in the chemical industry. Pera‐Titus and Shi (2014) discussed its significance in the manufacture of various chemicals and pharmaceuticals (Pera‐Titus & Shi, 2014).

特性

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)

![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)